Lincomycin B-d3 Hydrochloride Lincomycin B-d3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207935
InChI:
SMILES:
Molecular Formula: C₁₇H₃₀D₃ClN₂O₆S
Molecular Weight: 431.99

Lincomycin B-d3 Hydrochloride

CAS No.:

Cat. No.: VC0207935

Molecular Formula: C₁₇H₃₀D₃ClN₂O₆S

Molecular Weight: 431.99

* For research use only. Not for human or veterinary use.

Lincomycin B-d3 Hydrochloride -

Specification

Molecular Formula C₁₇H₃₀D₃ClN₂O₆S
Molecular Weight 431.99

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

Lincomycin B-d3 Hydrochloride possesses specific chemical characteristics that distinguish it from the parent compound. The precise physical and chemical properties of this compound are essential for understanding its behavior in biological systems and analytical processes.

PropertyValueSource
Molecular FormulaC17H30D3ClN2O6S
Molecular Weight431.99 g/mol
Physical StateSolid
Storage ConditionsRoom temperature (unless otherwise specified)
Systematic Name4'-Depropyl-4'-ethyllincomycin hydrochloride (deuterated)

Structural Characteristics

Lincomycin B-d3 Hydrochloride is structurally characterized by the replacement of three hydrogen atoms with deuterium atoms in the lincomycin molecule . Lincomycin itself contains an unusual amino acid moiety called propyl hygric acid linked to a sugar moiety α-methylthiolincosamine (α-MTL) . The B variant specifically refers to the 4'-depropyl-4'-ethyl form of lincomycin, indicating a structural variation in the alkyl side chain .

Synthesis and Preparation

The synthesis of Lincomycin B-d3 Hydrochloride typically involves a series of chemical modifications to the parent lincomycin molecule. This process primarily focuses on the incorporation of deuterium atoms at specific positions in the molecular structure.

The general synthesis pathway involves first isolating lincomycin from cultures of Streptomyces lincolnensis, followed by selective deuteration using deuterated reagents under controlled conditions. The specific synthesis of Lincomycin B-d3 requires the substitution of the propyl group with an ethyl group at the 4' position, followed by deuteration at specific sites .

High-performance liquid chromatography (HPLC) plays a crucial role in the preparation process, particularly for separating Lincomycin B-d3 from impurities and ensuring the purity of the final product. The detailed conditions for HPLC separation are carefully optimized to enhance the resolution and yield of the desired compound.

The final step in the preparation involves the formation of the hydrochloride salt, which improves the compound's solubility and stability for research applications . This process must be conducted under precisely controlled conditions to maintain the integrity of the deuterium labeling while ensuring the formation of a stable salt.

Mechanism of Action

Antimicrobial Activity

While Lincomycin B-d3 Hydrochloride is primarily used for research purposes rather than direct therapeutic applications, its mechanism of action is expected to parallel that of lincomycin. This mechanism involves the inhibition of bacterial protein synthesis, which is fundamental to the antimicrobial activity of lincosamide antibiotics.

Like other lincosamides, Lincomycin B-d3 Hydrochloride exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria, specifically interacting with the 23S rRNA . This binding interferes with the translation process, preventing the formation of peptide bonds and ultimately inhibiting protein synthesis, which is essential for bacterial growth and reproduction.

Applications in Research

Pharmacokinetic Studies

Lincomycin B-d3 Hydrochloride finds its primary application in pharmacokinetic studies, where the deuterium labeling serves as an isotopic tracer for tracking the movement and metabolism of lincomycin in biological systems . This application is particularly valuable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lincomycin and its derivatives.

The incorporation of deuterium creates a distinct mass difference that can be detected using mass spectrometry, allowing researchers to differentiate between the administered compound and endogenous molecules or metabolites. This capability is essential for accurate quantification and identification of the compound and its metabolites in complex biological matrices.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the primary analytical method used for detecting and quantifying Lincomycin B-d3 Hydrochloride in biological samples. This method allows for precise measurement of the compound's concentration in various tissues and fluids, which is essential for understanding its pharmacokinetic profile.

The deuterium labeling in Lincomycin B-d3 Hydrochloride enhances the sensitivity and specificity of mass spectrometric detection, facilitating accurate quantification even at low concentrations. This analytical advantage makes it a valuable tool in studies investigating the tissue distribution, metabolism, and elimination of lincomycin and its derivatives.

Comparison with Related Compounds

Lincomycin B-d3 Hydrochloride shares structural and functional similarities with several other antibiotics, particularly those in the lincosamide family. Understanding these relationships provides valuable context for its research applications and potential therapeutic relevance.

CompoundStructure SimilarityMechanism of ActionUnique Features
LincomycinParent compoundInhibits protein synthesis via 50S ribosomal subunitNon-deuterated form, used clinically for bacterial infections
ClindamycinSemi-synthetic derivative of lincomycinInhibits protein synthesis via 50S ribosomal subunitHas chlorine atom instead of hydroxyl group at C-7, higher efficacy than lincomycin
Lincomycin-d3Similar deuterated derivativeSimilar to lincomycinDifferent deuteration pattern compared to Lincomycin B-d3
Lincomycin BDirect parent (non-deuterated)Similar to lincomycin4'-Depropyl-4'-ethyl variation of lincomycin

The primary distinction of Lincomycin B-d3 Hydrochloride lies in its specific structural modifications—both the substitution of the propyl group with an ethyl group at the 4' position (the "B" variant) and the incorporation of three deuterium atoms . These modifications maintain the antimicrobial properties while enhancing its utility as an analytical standard and research tool.

Research Findings and Applications

Metabolic Studies

Research involving Lincomycin B-d3 Hydrochloride has contributed significantly to understanding the metabolic fate of lincomycin in biological systems. The deuterium labeling allows for selective tracking of the compound through various metabolic pathways, providing insights into the formation of metabolites and their biological activities .

Studies utilizing this compound have helped elucidate the primary metabolic routes of lincomycin, which is essential for understanding its pharmacokinetics and potential drug interactions. This information is particularly valuable for optimizing dosage regimens and predicting patient responses to lincosamide antibiotics.

Analytical Standard Applications

Lincomycin B-d3 Hydrochloride serves as an important analytical standard in pharmaceutical analysis and quality control processes. As a deuterated internal standard, it enables accurate quantification of lincomycin and related compounds in pharmaceutical formulations, biological samples, and environmental matrices .

The compound's utility as an internal standard stems from its chemical similarity to the analyte (lincomycin) combined with the mass difference introduced by deuteration, which allows for simultaneous detection and differentiation using mass spectrometry . This application is critical for ensuring the accuracy and reliability of analytical methods used in pharmaceutical research and development.

SupplierCatalog NumberAvailable QuantitiesStorage Recommendations
ClearsynthCS-T-96521Enquire for availabilityRoom temperature unless specified otherwise
Toronto Research ChemicalsNot specifiedNot specifiedNot specified
Aladdin Scientific CorporationL353971Not specifiedNot specified

The compound is typically supplied as a solid and can be stored at room temperature, although specific storage recommendations may vary among suppliers . Researchers should consult the product information provided by the specific supplier for detailed storage and handling instructions.

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